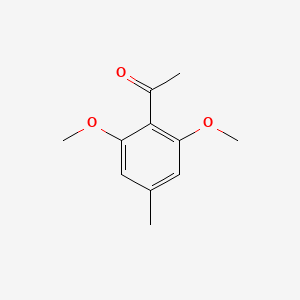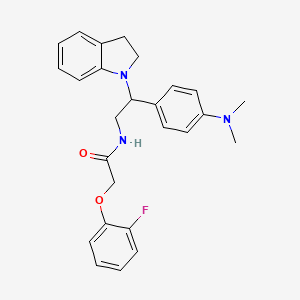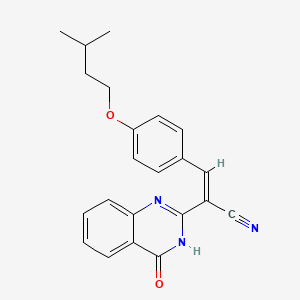
(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis of N-aryl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamides has been developed via the reaction of phthaloyl chloride with anilines and anthranilamide in water without any catalyst . The reaction involves easy workup, provides excellent yields, and utilizes water as a solvent, which makes the proposed protocol green .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . The molecules are nonplanar, and the character of their nonplanarity is different . In some molecules, the intramolecular hydrogen bond N–H⋅⋅⋅N rather than the potentially possible bond N–H⋅⋅⋅O is closed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of phthaloyl chloride with anilines and anthranilamide in water . This reaction is performed without any catalyst and involves easy workup .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as H-NMR spectroscopy . The H-NMR spectrum indicated the presence of a broad singlet peak at δ 4.86 ppm integrated for two exchangeable protons (NH group) .Applications De Recherche Scientifique
Synthesis of Functionalized Quinazoline Derivatives
Research has shown that derivatives of quinazoline, which include compounds similar to (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, can be synthesized for pharmaceutical purposes. These compounds have been used to create polyfunctional quinazoline derivatives with potential antimicrobial activities. The synthesis involves reactions with various compounds, demonstrating the versatility of quinazoline derivatives in pharmaceutical research (Aly, 2003).
Development of Spasmolytic Agents
Certain acrylonitrile derivatives, structurally related to the compound , have been investigated for their spasmolytic activities. Studies have shown that these derivatives can exhibit potent antispasmodic activities in vitro and in vivo, highlighting their potential use in treating spasms (Naruto et al., 1982).
Annelation Reactions in Heterocyclic Chemistry
The interaction of similar acrylonitrile derivatives with other compounds has led to the formation of new heterocyclic compounds. This research demonstrates the role of such derivatives in creating complex molecular structures, which can be crucial in the development of new chemical entities for various applications (Khilya et al., 2004).
Antibacterial Applications
Novel quinazoline derivatives, related to the compound of interest, have been synthesized and shown to have high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in the development of new antibacterial agents (El-Shenawy, 2018).
Cytotoxic Activity in Cancer Research
Studies have indicated that certain quinazoline derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting their potential application in cancer treatment. This research opens avenues for the development of new anticancer agents based on quinazoline and acrylonitrile derivatives (Nguyen et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-3-[4-(3-methylbutoxy)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15(2)11-12-27-18-9-7-16(8-10-18)13-17(14-23)21-24-20-6-4-3-5-19(20)22(26)25-21/h3-10,13,15H,11-12H2,1-2H3,(H,24,25,26)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNYWCFTQNQORW-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

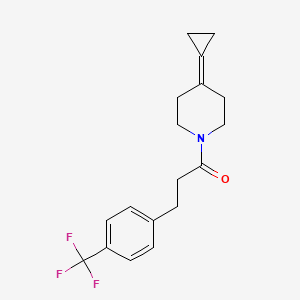
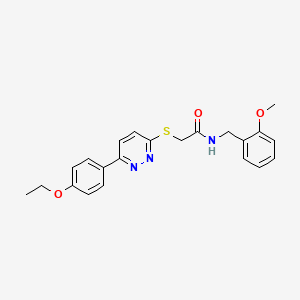

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)

![[(1R,3S)-3-(Bromomethyl)-2,2-difluorocyclopropyl]benzene](/img/structure/B2475481.png)
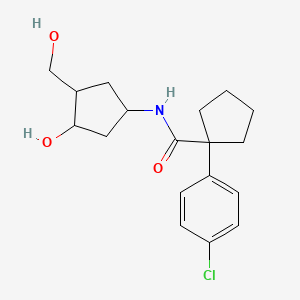

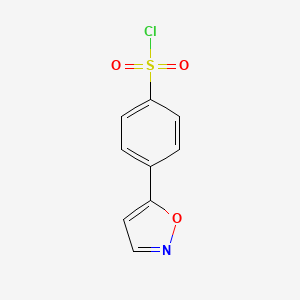
![5-chloro-6-[(E)-cyano-(3-methyl-1H-benzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2475486.png)
